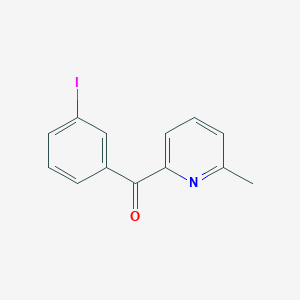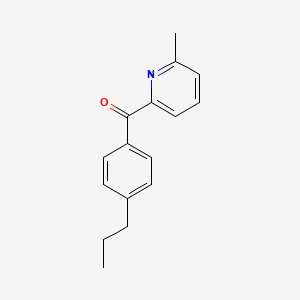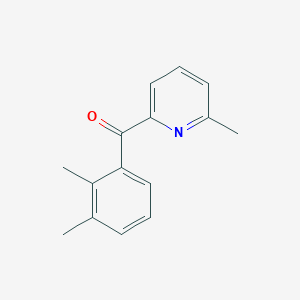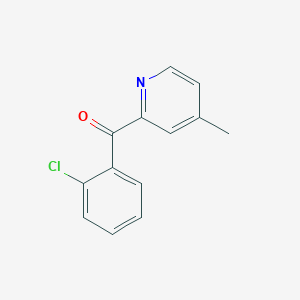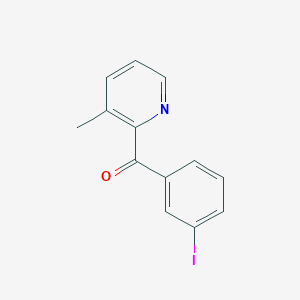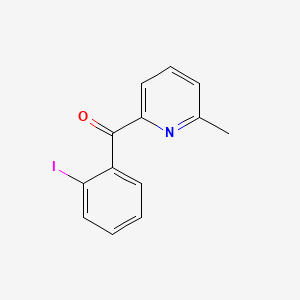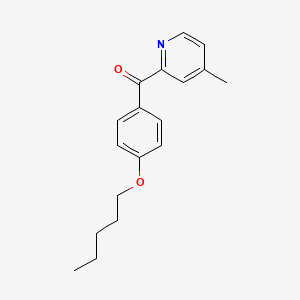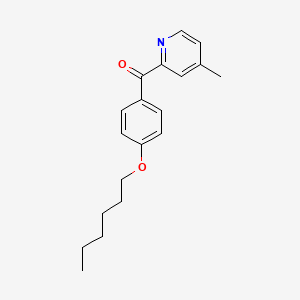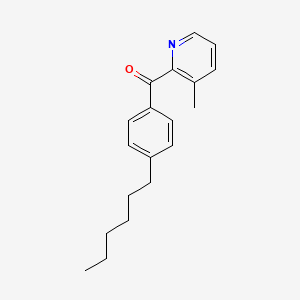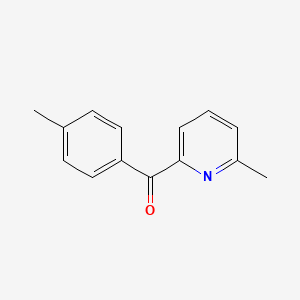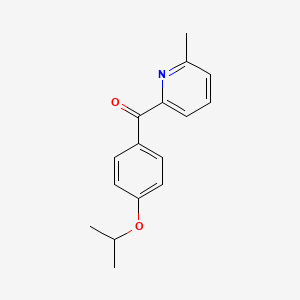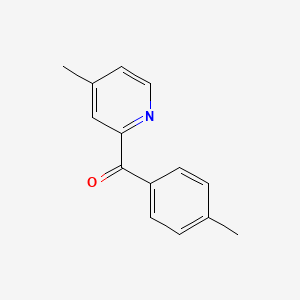
2-(4-Methylbenzoyl)-4-methylpyridine
説明
“2-(4-Methylbenzoyl)-4-methylpyridine” is a chemical compound with the molecular formula C15H12O3 . It has an average mass of 239.247 Da and a monoisotopic mass of 239.071365 Da .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-(4-Methylbenzoyl)-4-methylpyridine”, there is a related compound “2-methyl-4-N-(2-methylbenzoyl)benzoic acid” which is synthesized by carrying out N-acylation and hydrolysis on 2-methyl-4-amino methyl benzoate and 2-methyl benzoyl chloride .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylbenzoyl)-4-methylpyridine” can be represented as follows: C15H12O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methylbenzoyl)-4-methylpyridine” include a melting point of 137-139 °C (lit.), a boiling point of 342.97°C (rough estimate), and a density of 1.1783 (rough estimate) . It is very soluble in Benzene, Ether, Acetone, and Alcohol .
科学的研究の応用
-
Organic Synthesis
- Application : This compound is used in the synthesis of 4,5-Dimethoxy-2-(4-methylbenzoyl)-1-(4-methylphenylsulfonylamido)benzene .
- Method : The reaction procedure involves a warm solution of amine 1 (2.06 g, 8 mmol) in acetone (70 mL), to which p-TsCl (3.5 g, 1.8 mmol) is added. The reaction mixture is heated to dissolve p-TsCl. After that, water (7 mL) and NaHCO3 (1.70 g, 20 mmol) are added. The mixture is heated to reflux for 5 days .
- Results : The crystallization from acetone with charcoal gives the titled compound (1.8 g, 53%) as pale yellow crystals. The total yield of compound 2 is 2.72 g (80%) .
-
Polymer Science
- Application : It is used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Method : For this purpose, 4-bromomethyl benzoyl chloride is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
- Results : The Mn,GPC values of the copolymers were between 24,900 g.mol−1 and 74,100 g.mol−1 .
-
Pharmaceutical Research
- Application : Derivatives of 2-(4-Methylbenzoyl)-4-methylpyridine, such as N-(4-methylbenzoyl)-N0-(4-methylphenyl)thiourea, have been proven to exhibit antibacterial and antifungal activities .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not quantitatively provided in the source .
-
Chemical Synthesis
- Application : This compound is used in the synthesis of 2-(4-methylbenzoyl)benzoic acid .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The product, 2-(4-methylbenzoyl)benzoic acid, is a pale brown solid with a melting point of 45–47 °C .
-
Antimicrobial Research
- Application : It is used in the synthesis of 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone derivatives .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The newly synthesized compounds were tested for in vitro antimicrobial activity. The compounds revealed potent activity among the tested strains .
-
Pharmaceutical Research
- Application : Derivatives of 2-(4-Methylbenzoyl)-4-methylpyridine, such as N-(4-methylbenzoyl)-N0-(4-chloro-2-nitrophenyl)thiourea and N-(4-methylbenzoyl)-N0-(4-methylphenyl)thiourea, have been proven to exhibit antibacterial and antifungal activities .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not quantitatively provided in the source .
-
Chemical Synthesis
- Application : This compound is used in the synthesis of 2-(4-methylbenzoyl)benzoic acid .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The product, 2-(4-methylbenzoyl)benzoic acid, is a pale brown solid with a melting point of 45–47 °C .
-
Antimicrobial Research
- Application : It is used in the synthesis of 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The newly synthesized compounds were tested for in vitro antimicrobial activity. The compounds revealed potent activity among the tested strains .
-
Pharmaceutical Research
- Application : Derivatives of 2-(4-Methylbenzoyl)-4-methylpyridine, such as N-(4-methylbenzoyl)-N0-(4-chloro-2-nitrophenyl)thiourea and N-(4-methylbenzoyl)-N0-(4-methylphenyl)thiourea, have been proven to exhibit antibacterial and antifungal activities .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The results or outcomes obtained are not quantitatively provided in the source .
Safety And Hazards
特性
IUPAC Name |
(4-methylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14(16)13-9-11(2)7-8-15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXMFVMVMFDQNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylbenzoyl)-4-methylpyridine | |
CAS RN |
1187170-33-7 | |
| Record name | 4-methyl-2-(4-methylbenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



